molecular formula C26H27ClN4O3S B11653412 (6Z)-6-(2-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-chlorobenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(2-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-chlorobenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11653412
M. Wt: 511.0 g/mol
InChI Key: ZPALGTHZKCJRAS-NHQDZBNKSA-N
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Description

The compound (6Z)-6-[(2-{2-[4-(BUTAN-2-YL)PHENOXY]ETHOXY}-5-CHLOROPHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiadiazolo-pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(2-{2-[4-(BUTAN-2-YL)PHENOXY]ETHOXY}-5-CHLOROPHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting with the preparation of the thiadiazolo-pyrimidine core. This core is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the phenoxy and chlorophenyl groups through etherification and halogenation reactions, respectively. The final step includes the formation of the imino group and the butan-2-yl substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(2-{2-[4-(BUTAN-2-YL)PHENOXY]ETHOXY}-5-CHLOROPHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(6Z)-6-[(2-{2-[4-(BUTAN-2-YL)PHENOXY]ETHOXY}-5-CHLOROPHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-6-[(2-{2-[4-(BUTAN-2-YL)PHENOXY]ETHOXY}-5-CHLOROPHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-[(2-{2-[4-(BUTAN-2-YL)PHENOXY]ETHOXY}-5-CHLOROPHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: stands out due to its unique thiadiazolo-pyrimidine core and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H27ClN4O3S

Molecular Weight

511.0 g/mol

IUPAC Name

(6Z)-6-[[2-[2-(4-butan-2-ylphenoxy)ethoxy]-5-chlorophenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H27ClN4O3S/c1-4-16(3)17-6-9-20(10-7-17)33-12-13-34-22-11-8-19(27)14-18(22)15-21-24(28)31-26(29-25(21)32)35-23(5-2)30-31/h6-11,14-16,28H,4-5,12-13H2,1-3H3/b21-15-,28-24?

InChI Key

ZPALGTHZKCJRAS-NHQDZBNKSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=C(C=CC(=C3)Cl)OCCOC4=CC=C(C=C4)C(C)CC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=C(C=CC(=C3)Cl)OCCOC4=CC=C(C=C4)C(C)CC)C(=O)N=C2S1

Origin of Product

United States

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